Choline chloride-15N
Overview
Description
Choline chloride-15N is a stable isotope-labeled form of choline chloride, where the nitrogen atom is enriched with the isotope nitrogen-15. This compound is widely used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline chloride-15N can be synthesized through several methods, including the reaction of trimethylamine with ethylene oxide followed by chlorination and isotopic enrichment with nitrogen-15. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the nitrogen-15 isotope.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques to achieve high isotopic purity. The process is optimized to minimize the presence of other isotopes and impurities, ensuring the compound's suitability for research applications.
Chemical Reactions Analysis
Types of Reactions: Choline chloride-15N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functional groups to suit specific research needs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include oxidized derivatives of this compound, reduced forms, and substituted analogs. These products are valuable in studying the compound's behavior and interactions in different environments.
Scientific Research Applications
Choline chloride-15N is extensively used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other nitrogen-containing compounds.
Biology: Employed in metabolic studies to trace the pathways of choline and its derivatives in biological systems.
Medicine: Utilized in pharmaceutical research to develop drugs and study their mechanisms of action.
Industry: Applied in the production of nutritional supplements and food additives due to its role as a source of choline, an essential nutrient.
Mechanism of Action
The mechanism by which choline chloride-15N exerts its effects involves its role as a precursor to acetylcholine, a vital neurotransmitter in the nervous system. The compound is metabolized in the body to produce acetylcholine, which then binds to cholinergic receptors, influencing various physiological processes.
Molecular Targets and Pathways: this compound targets cholinergic receptors in the nervous system, modulating neurotransmission and affecting muscle contraction, heart rate, and other vital functions. The compound's pathway involves its conversion to acetylcholine and subsequent interaction with receptors in the central and peripheral nervous systems.
Comparison with Similar Compounds
Choline chloride
Choline bitartrate
Choline citrate
Choline hydroxide
Choline lactate
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)(15N)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i6+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZJAMFUVOLNK-NWZHYJCUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N+](C)(C)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746148 | |
Record name | 2-Hydroxy-N,N,N-trimethylethan-1-(~15~N)aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287484-43-9 | |
Record name | 2-Hydroxy-N,N,N-trimethylethan-1-(~15~N)aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287484-43-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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